1H-INDOLE,1-(1,2-PROPADIENYL)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

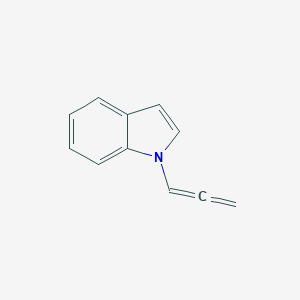

1H-INDOLE,1-(1,2-PROPADIENYL)- is an organic compound that features an indole moiety attached to a propa-1,2-diene chain. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry due to their presence in many natural products and pharmaceuticals .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1H-INDOLE,1-(1,2-PROPADIENYL)- typically involves the reaction of indole with propa-1,2-diene under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . Another method involves the use of vinyl triflates and vinylene carbonate in a Pd-catalyzed alkenylation reaction .

Industrial Production Methods: Industrial production of 1H-INDOLE,1-(1,2-PROPADIENYL)- may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production .

化学反应分析

Reaction Modes and Mechanisms

The compound participates in three primary reaction categories:

Electrophilic Substitution

The indole ring undergoes electrophilic attacks at the C3 position due to its electron-rich nature. A solvent-free Mannich-type reaction with aldehydes produces 1-[1-(1H-indol-3-yl)alkyl]-1H-indoles under CaO catalysis. For example:

-

Reagents : Paraformaldehyde, CaO (145.18 mmol excess)

-

Conditions : 100°C, solvent-free, 8–12 hours

-

Product : 1-[1-(1H-indol-3-yl)methyl]-1H-indole (4a ) with 85% yield .

This reaction proceeds via iminium ion intermediates, where CaO acts as both a base and desiccant to drive the equilibrium toward product formation .

Allenol-Specific Reactivity

The propadienyl group enables π-activation, facilitating nucleophilic additions and cyclizations:

-

Propargylation : Reacts with amines to form allenol or propargylamine derivatives depending on amine type:

-

Multicomponent Reactions : Alkynyl trifluoroborates, hydroxyaldehydes, and sulfonylhydrazines yield allenol compounds via traceless Petasis-type processes .

Oxidation and Reduction

-

Oxidation : Potassium permanganate converts the allene moiety to ketones or carboxylic acids.

-

Reduction : Hydrogenation (Pd/C) saturates the allene to a propyl chain without affecting the indole ring .

Key Reaction Pathways

Mechanistic Insights

-

Electrophilic Substitution : Indole’s C3 position attacks electrophiles generated in situ from aldehydes, forming C-C bonds via six-membered transition states .

-

Allenol Activation : The allene’s π-system polarizes the O-H bond, enhancing hydroxyl group nucleophilicity for amine coupling .

-

Steric Effects : Bulky substituents on the allene chain direct regioselectivity in multicomponent reactions .

科学研究应用

The biological activities of 1H-INDOLE,1-(1,2-PROPADIENYL)- have been extensively studied due to its potential therapeutic applications. Key areas of interest include:

Antiviral Activity

Research indicates that indole derivatives exhibit antiviral properties. Compounds similar to 1H-INDOLE,1-(1,2-PROPADIENYL)- have been shown to inhibit viral replication in various models. The mechanism often involves the modulation of cellular pathways that viruses exploit for replication.

Anticancer Properties

Studies have demonstrated that 1H-INDOLE,1-(1,2-PROPADIENYL)- may possess significant anticancer activity. It has been shown to induce apoptosis in cancer cell lines by activating specific signaling pathways. The compound's ability to interact with receptors involved in cell growth and apoptosis makes it a promising candidate for cancer therapy .

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits inhibitory effects against a range of pathogenic bacteria and fungi. This activity may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

Case Studies

Several case studies highlight the potential therapeutic applications of 1H-INDOLE,1-(1,2-PROPADIENYL)-:

Case Study 1: Anticancer Activity

In a study investigating novel indole derivatives for anticancer activity, researchers found that compounds related to 1H-INDOLE,1-(1,2-PROPADIENYL)- exhibited potent growth inhibition against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity.

Case Study 2: Antiviral Research

Another study focused on the antiviral properties of indole derivatives found that certain modifications to the indole structure significantly increased efficacy against viral infections. This research supports the potential use of 1H-INDOLE,1-(1,2-PROPADIENYL)- as a lead compound in antiviral drug development .

作用机制

The mechanism of action of 1H-INDOLE,1-(1,2-PROPADIENYL)- involves its interaction with various molecular targets and pathways:

Molecular Targets: The indole moiety can bind to multiple receptors, including serotonin receptors and enzymes involved in metabolic pathways.

Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and immune response.

相似化合物的比较

Indole-3-acetic acid: A plant hormone with similar structural features.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Tryptophan: An essential amino acid that serves as a precursor to serotonin.

Uniqueness: 1H-INDOLE,1-(1,2-PROPADIENYL)- is unique due to its propa-1,2-diene chain, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives .

生物活性

1H-INDOLE,1-(1,2-PROPADIENYL)- is an organic compound featuring an indole moiety linked to a propa-1,2-diene chain. This unique structure imparts distinct chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and biological research. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties.

The synthesis of 1H-INDOLE,1-(1,2-PROPADIENYL)- typically involves the reaction of indole with propa-1,2-diene. A common method employed is the Fischer indole synthesis, which utilizes phenylhydrazine and cyclohexanone in the presence of an acid catalyst. The compound can undergo various chemical reactions including oxidation, reduction, and electrophilic substitution.

Table 1: Chemical Reactions of 1H-INDOLE,1-(1,2-PROPADIENYL)-

| Reaction Type | Description |

|---|---|

| Oxidation | Forms indole-3-acetic acid derivatives using potassium permanganate. |

| Reduction | Converts diene moiety to more saturated forms using palladium on carbon. |

| Substitution | Electrophilic substitution with halogens or nitrating agents. |

Biological Activity

The biological activities of 1H-INDOLE,1-(1,2-PROPADIENYL)- have been studied extensively due to its potential therapeutic applications.

Antiviral Activity

Research indicates that indole derivatives exhibit antiviral properties. For instance, compounds similar to 1H-INDOLE,1-(1,2-PROPADIENYL)- have been shown to inhibit viral replication in various models. The mechanism often involves the modulation of cellular pathways that viruses exploit for replication.

Anticancer Properties

Studies have demonstrated that 1H-INDOLE,1-(1,2-PROPADIENYL)- may possess significant anticancer activity. It has been shown to induce apoptosis in cancer cell lines by activating specific signaling pathways. The compound's ability to interact with receptors involved in cell growth and apoptosis makes it a promising candidate for cancer therapy.

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits inhibitory effects against a range of pathogenic bacteria and fungi. This activity may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

The mechanism through which 1H-INDOLE,1-(1,2-PROPADIENYL)- exerts its biological effects involves interaction with various molecular targets:

- Molecular Targets : The indole moiety can bind to serotonin receptors and other enzymes involved in metabolic pathways.

- Signaling Pathways : It modulates pathways related to cell growth, apoptosis, and immune response.

Case Studies

Several case studies have highlighted the potential therapeutic applications of 1H-INDOLE,1-(1,2-PROPADIENYL)-:

Case Study 1: Anticancer Activity

In a study investigating novel indole derivatives for anticancer activity, researchers found that compounds related to 1H-INDOLE,1-(1,2-PROPADIENYL)- exhibited potent growth inhibition against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity.

Case Study 2: Antiviral Research

Another study focused on the antiviral properties of indole derivatives found that certain modifications to the indole structure significantly increased efficacy against viral infections. This research supports the potential use of 1H-INDOLE,1-(1,2-PROPADIENYL)- as a lead compound in antiviral drug development.

属性

InChI |

InChI=1S/C11H9N/c1-2-8-12-9-7-10-5-3-4-6-11(10)12/h3-9H,1H2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGQCVHHKHFTAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CN1C=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。